Cas no 1171850-34-2 (5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid)
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
- 1171850-34-2
- STK503267
- 5-[(5-methyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
- AKOS002657207
- 5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid
- 5-((5-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid
- 5-((5-Methyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylicacid
-
- MDL: MFCD12026950
- Inchi: 1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14)
- InChI Key: CRJXXZUQPBLHRU-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC=C1CN1C(C)=CC=N1
Computed Properties
- Exact Mass: 206.06914219g/mol
- Monoisotopic Mass: 206.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 68.3Ų
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM115528-1g |
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid |
1171850-34-2 | 95% | 1g |
$*** | 2023-04-03 |
5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid Related Literature
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Recent Advances in the Study of 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS: 1171850-34-2)
The compound 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS: 1171850-34-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, which combines a furan ring with a pyrazole moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential clinical uses.
One of the key areas of research has been the optimization of synthetic routes for 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. A study published in the Journal of Medicinal Chemistry (2023) described an efficient and scalable synthesis method using a palladium-catalyzed coupling reaction, which improved the yield and purity of the compound. The study also highlighted the importance of the methyl group at the 5-position of the pyrazole ring in enhancing the compound's stability and bioavailability.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid exhibits potent anti-inflammatory and analgesic effects. A 2024 study in the European Journal of Pharmacology reported that the compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain, with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, preliminary investigations into the compound's anticancer properties have shown promising results. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid induces apoptosis in certain cancer cell lines by modulating the activity of key signaling pathways, including the PI3K/Akt/mTOR axis. These findings suggest its potential as a lead compound for the development of novel anticancer agents.
Despite these advancements, challenges remain in the clinical translation of 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability, and efforts are underway to design prodrugs or formulations to enhance its absorption and distribution. Additionally, further toxicological evaluations are needed to ensure its safety profile before progressing to human trials.
In conclusion, 5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid represents a promising scaffold for the development of new therapeutic agents with anti-inflammatory, analgesic, and anticancer properties. Ongoing research aims to address the current limitations and unlock its full potential in clinical applications. The compound's unique structure and biological activities make it a valuable subject of study in the evolving landscape of chemical biology and medicinal chemistry.
1171850-34-2 (5-[(5-Methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)